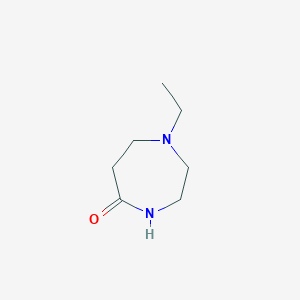

1-Ethyl-1,4-diazepan-5-one

描述

Contextualizing 1,4-Diazepan-5-one (B1224613) Ring Systems in Organic Chemistry

The 1,4-diazepan-5-one ring system is a significant scaffold in organic chemistry, primarily due to its prevalence in biologically active molecules. This seven-membered ring, containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 5, serves as a versatile building block in the synthesis of complex organic molecules. The development of synthetic methods for 1,4-diazepanones has been an active area of research. For example, a biocatalytic approach has been developed for the synthesis of optically active 1,4-diazepanones in an aqueous medium, highlighting the demand for these structures in stereoselective synthesis. researchgate.net

The synthesis of fused 1,4-diazepanones has also been explored, demonstrating their utility as conformational constraints in peptides. These constrained analogues are valuable tools in medicinal chemistry for studying peptide-receptor interactions. Furthermore, the 1,4-diazepan-5-one core has been incorporated into various compounds with potential therapeutic applications.

Overview of Heterocyclic Scaffolds in Advanced Synthesis

Heterocyclic scaffolds, which are cyclic compounds containing at least two different elements as members of its ring(s), are fundamental to the development of new pharmaceuticals, agrochemicals, and materials. Nitrogen-containing heterocycles are particularly prominent due to their widespread occurrence in natural products and their ability to interact with biological targets. sioc-journal.cn

The synthesis of N-heterocycles is a cornerstone of modern organic chemistry, with continuous efforts to develop novel and efficient synthetic methodologies. The functionalization of heterocyclic scaffolds allows for the fine-tuning of their physical, chemical, and biological properties. For instance, the introduction of an ethyl group, as seen in 1-Ethyl-1,4-diazepan-5-one, can significantly alter the molecule's characteristics. Research into related N-ethylated diazepanes, such as those used in the synthesis of nicotinamide (B372718) derivatives with affinities for serotonin (B10506) and dopamine (B1211576) receptors, underscores the importance of such modifications in the design of new bioactive compounds. nih.gov The development of synthetic routes to optically active N-ethylated diazepines further highlights the significance of these scaffolds in the preparation of chiral molecules for pharmaceutical applications. acs.org

Structure

3D Structure

属性

CAS 编号 |

3619-70-3 |

|---|---|

分子式 |

C7H14N2O |

分子量 |

142.2 g/mol |

IUPAC 名称 |

1-ethyl-1,4-diazepan-5-one |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-7(10)8-4-6-9/h2-6H2,1H3,(H,8,10) |

InChI 键 |

CSOJZFYHTPVBGS-UHFFFAOYSA-N |

SMILES |

CCN1CCC(=O)NCC1 |

规范 SMILES |

CCN1CCC(=O)NCC1 |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 1 Ethyl 1,4 Diazepan 5 One and Its Derivatives

Established Synthetic Pathways

Traditional methods for constructing the 1,4-diazepan-5-one (B1224613) ring and its derivatives often rely on classical rearrangement and functionalization reactions. These pathways are well-documented and provide reliable access to the core structure.

Schmidt Rearrangement-Based Syntheses of 1,4-Diazepan-5-ones

The Schmidt rearrangement is a cornerstone in the synthesis of 1,4-diazepan-5-ones, primarily involving the acid-catalyzed ring expansion of substituted piperidin-4-ones. This reaction typically utilizes hydrazoic acid (generated in situ from sodium azide (B81097) and a strong acid) to insert a nitrogen atom adjacent to the carbonyl group of the piperidinone precursor. daneshyari.comnih.gov

The process begins with the protonation of the piperidin-4-one, followed by the addition of hydrazoic acid to the carbonyl carbon. A subsequent rearrangement and loss of dinitrogen gas lead to the expansion of the six-membered ring into the seven-membered 1,4-diazepan-5-one lactam. Researchers have successfully synthesized a variety of 2,7-diaryl-1,4-diazepan-5-ones from the corresponding 2,6-diaryl-piperidin-4-ones using this method. daneshyari.com A modified, one-pot procedure involves treating the piperidin-4-one precursor with sodium azide in a mixture of hydrochloric acid, sulfuric acid, and dichloromethane. daneshyari.com In some cases, the reaction of N-nitroso-2,6-diarylpiperidin-4-ones with excess hydrazoic acid has been observed to cause denitrosation followed by the Schmidt rearrangement to yield the 1,4-diazepan-5-one product. ingentaconnect.com

| Starting Material (Piperidin-4-one) | Product (1,4-Diazepan-5-one) | Reagents |

|---|---|---|

| r-2,c-6-Diphenylpiperidin-4-one | r-2,c-7-Diphenyl-1,4-diazepan-5-one | NaN₃, H₂SO₄, HCl, CH₂Cl₂ |

| r-2,c-6-Di(4-chlorophenyl)piperidin-4-one | r-2,c-7-Di(4-chlorophenyl)-1,4-diazepan-5-one | NaN₃, H₂SO₄, HCl, CH₂Cl₂ |

| r-2,c-6-Di(4-methylphenyl)piperidin-4-one | r-2,c-7-Di(4-methylphenyl)-1,4-diazepan-5-one | NaN₃, H₂SO₄, HCl, CH₂Cl₂ |

| r-2,c-6-Di(4-methoxyphenyl)piperidin-4-one | r-2,c-7-Di(4-methoxyphenyl)-1,4-diazepan-5-one | NaN₃, H₂SO₄, HCl, CH₂Cl₂ |

Alkylation and Acylation Methods in 1,4-Diazepan-5-one Synthesis

Once the 1,4-diazepan-5-one scaffold is formed, its nitrogen atoms are amenable to further functionalization through alkylation and acylation reactions. These methods are crucial for introducing substituents like the ethyl group in 1-Ethyl-1,4-diazepan-5-one and for creating diverse libraries of derivatives.

N-acylation is often used as a preliminary step to install a protecting group or to modify the electronic properties of the lactam. nih.gov For instance, the commercially available 1,4-diazepan-5-one can be N-acylated with an acyl chloride, which then allows for subsequent C-acylation at the alpha-position to the carbonyl. nih.gov

Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been reported as an effective method for creating gem-disubstituted diazepanone heterocycles. nih.gov In this process, an N-acylated diazepanone is further functionalized with an allyl group and then subjected to a palladium catalyst to achieve enantioselective alkylation. The use of an electron-rich p-anisoyl lactam protecting group and nonpolar solvents was found to be critical for achieving high enantioselectivity. nih.gov The secondary amine functionality of the diazepanone ring can readily participate in alkylation and acylation reactions, allowing for the synthesis of a wide range of derivatives. vulcanchem.comnih.gov

| Electrophile for Alkylation | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Allyl bromide | α-Allyl lactam | >99 | 94 |

| Benzyl bromide | α-Benzyl lactam | >99 | 95 |

| Ethyl iodoacetate | α-Alkylated ester lactam | 95 | 91 |

| 1-Bromo-3-phenylpropane | α-Alkylated lactam | 95 | 94 |

Advanced Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing diazepanone systems, including solid-phase techniques and novel catalytic and tandem reactions.

Solid-Phase Synthesis of Fused 1,4-Diazepanone Systems

Solid-phase synthesis offers significant advantages for the preparation of 1,4-diazepanone derivatives, particularly for creating libraries of compounds for high-throughput screening. nih.gov This methodology involves attaching a precursor molecule to a solid support (resin), allowing for the easy addition of reagents and removal of byproducts by simple filtration and washing. nih.gov

This approach has been effectively used to create fused 1,4-diazepanone peptidomimetics. mincyt.gob.ar The synthesis typically begins by assembling acyclic precursors using standard Merrifield solid-phase peptide synthesis techniques. mincyt.gob.ar Subsequent acid-mediated cyclization reactions on the resin lead to the formation of the fused diazepanone ring system. mincyt.gob.ar One notable side reaction in Fmoc-based solid-phase peptide synthesis of sequences containing aspartic acid β-benzyl ester can lead to the formation of 1,4-diazepine-2,5-dione peptides, demonstrating that the core ring can be formed under these conditions. nih.gov This approach is modular, allowing one resin-bound intermediate to serve as the foundation for an entire library of inhibitors for structure-activity relationship (SAR) studies. nih.gov

Tandem N-Acyliminium Ion Cyclization–Nucleophilic Addition Strategies

A powerful strategy for synthesizing diverse, fused 1,4-diazepanone ring systems is the tandem N-acyliminium ion cyclization–nucleophilic addition reaction. mdpi.com This method is particularly useful for creating conformational constraints in peptides.

The process involves an acyclic precursor, often assembled on a solid phase, which contains a masked aldehyde (e.g., an acetal) and a nucleophile. acs.org Acid-mediated deprotection of the aldehyde triggers the formation of a cyclic N-acyliminium ion intermediate. acs.org This reactive intermediate is then attacked by an internal nucleophile, leading to the formation of the fused bicyclic structure containing the seven-membered diazepanone ring. mincyt.gob.ar The direction of the initial iminium ion formation can be controlled, leading to different fused ring systems. For example, N-(3-oxo-propyl)-derivatized peptides have been shown to successfully form the target fused seven-membered ring system. This strategy allows for the synthesis of seven-, eight-, and nine-membered fused rings with high stereocontrol over the newly formed stereogenic center. mincyt.gob.ar

Catalyst-Mediated Formations (e.g., Heterogeneous Catalysis, Organocatalysis)

The use of catalysts provides greener and more efficient routes to 1,4-diazepan-5-ones and their benzo-fused analogues.

Heterogeneous Catalysis: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. A convenient one-pot synthesis of 2,7-diaryl- vulcanchem.commdpi.com-diazepan-5-ones from 2,6-diaryl-piperidin-4-ones has been developed using a NaHSO₄·Al₂O₃ heterogeneous catalyst under solvent-free microwave irradiation. scilit.comtandfonline.com This catalyst was shown to be recoverable and reusable for up to four cycles. tandfonline.com Other heterogeneous catalysts employed for the synthesis of related benzodiazepine (B76468) structures include KF impregnated on Natrolite zeolite for one-pot condensations researchgate.net and H-MCM-22 zeolite for the condensation of o-phenylenediamines with ketones at room temperature. nih.gov

| Catalyst | Reaction Type | Conditions | Reference |

|---|---|---|---|

| NaHSO₄·Al₂O₃ | Schmidt Rearrangement | Microwave, Solvent-free | scilit.com, tandfonline.com |

| KF/Natrolite Zeolite | One-pot condensation | 50 °C, Solvent-free | researchgate.net |

| H-MCM-22 Zeolite | Condensation | Room Temperature, Acetonitrile | nih.gov |

Organocatalysis: Organocatalysis represents a metal-free, environmentally benign approach. The synthesis of functionalized dibenzo- vulcanchem.commdpi.com-diazepin-1-ones has been achieved using L-proline (20 mol%) as an organocatalyst. rsc.org This reaction proceeds under "on-water" conditions, where the condensation of reactants is promoted in an aqueous medium, highlighting a green chemistry approach to this heterocyclic system. rsc.org

Stereoselective and Enantioselective Synthesis of 1,4-Diazepan-5-one Scaffolds

The development of stereoselective and enantioselective methods for constructing the 1,4-diazepan-5-one core is crucial for accessing chiral molecules with specific biological activities. The inherent flexibility of the seven-membered ring presents a significant challenge in achieving high levels of stereocontrol. Researchers have devised several innovative strategies, including metal-catalyzed asymmetric reactions and biocatalysis, to address this challenge.

A notable advancement is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. tandfonline.comtandfonline.comscilit.comvulcanchem.com This method facilitates the synthesis of enantioenriched gem-disubstituted diazepanones, achieving yields of up to >99% and enantiomeric excesses (ee) as high as 95%. tandfonline.comscilit.comvulcanchem.com Key to the success of this transformation is the use of the ligand (S)-(CF₃)₃-t-BuPHOX in combination with a nonpolar solvent like methylcyclohexane. tandfonline.comvulcanchem.com The reaction demonstrates broad functional group tolerance and has been applied to the synthesis of an analogue of the FDA-approved drug suvorexant, highlighting its utility in medicinal chemistry. tandfonline.comtandfonline.comscilit.com

Another effective one-pot strategy involves a sequential amide coupling followed by an intramolecular aza-Michael addition. This method has been successfully applied to create highly substituted indole/pyrrole-fused 1,4-diazepanone scaffolds with good stereoselectivity from readily available starting materials. For benzo-fused derivatives, a one-pot reductive cyclodehydration of chiral 2-nitrophenyl-1,3-dicarbonyl compounds has been shown to produce chiral 2-methylenebenzo[e] tandfonline.comdiazepin-5-ones with over 98% retention of configuration. nih.gov

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral 1,4-diazepanes, which are direct precursors to the diazepanone ring system. An enzymatic intramolecular asymmetric reductive amination using imine reductases (IREDs) offers an effective route to both (R)- and (S)-enantiomers of substituted 1,4-diazepanes with high enantioselectivity (93% to >99% ee). chemrevlett.comresearchgate.net Specifically, enantiocomplementary IREDs from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) have been identified for producing the (R)- and (S)-isomers, respectively. chemrevlett.comresearchgate.net Further protein engineering, such as creating the double mutant Y194F/D232H of IR1, has led to a significant 61-fold improvement in catalytic efficiency. chemrevlett.comresearchgate.net

The following table summarizes key stereoselective and enantioselective methodologies for synthesizing 1,4-diazepan-5-one scaffolds.

| Methodology | Catalyst/Reagent | Key Features | Yield / Enantiomeric Excess (ee) | Reference(s) |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Pd₂(dba)₃ / (S)-(CF₃)₃-t-BuPHOX | Forms gem-disubstituted chiral centers. | Up to >99% yield / up to 95% ee | tandfonline.com, tandfonline.com, scilit.com, vulcanchem.com |

| Amide Coupling / Intramolecular Aza-Michael Addition | One-pot sequential reaction | Forms highly substituted fused diazepanones. | Good stereoselectivity | |

| One-Pot Reductive Cyclodehydration | Retention of chirality from starting material. | Produces chiral benzo-fused diazepinones. | >98% retention of configuration | nih.gov |

| Biocatalytic Intramolecular Asymmetric Reductive Amination | Imine Reductases (IREDs) | Enantiocomplementary enzymes for (R)- and (S)-isomers. | 93% to >99% ee | , chemrevlett.com, researchgate.net |

Green Chemistry Principles in 1,4-Diazepan-5-one Synthesis

The integration of green chemistry principles into synthetic routes for 1,4-diazepan-5-ones is an area of growing interest, aiming to reduce environmental impact through the use of safer solvents, reusable catalysts, and energy-efficient conditions.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a core tenet of green chemistry. Several solvent-free methods for the synthesis of 1,4-diazepan-5-one derivatives have been developed, often employing microwave irradiation or mechanochemistry to facilitate the reactions.

One prominent example is the one-pot synthesis of 2,7-diaryl- tandfonline.com-diazepan-5-ones from 2,6-diaryl-piperidin-4-ones. tandfonline.comtandfonline.comscilit.com This reaction is conducted in dry media under microwave irradiation, using a NaHSO₄·Al₂O₃ heterogeneous catalyst, completely avoiding the need for a solvent. tandfonline.comtandfonline.comscilit.com Similarly, KF impregnated on Natrolite Zeolite, a natural mineral, has been used as a nanocatalyst for the one-pot synthesis of benzo[e] tandfonline.com-diazepin-5-ones under solvent-free conditions at 50 °C. researchgate.net

Mechanochemistry, specifically ball-milling, provides another solvent-free alternative. The synthesis of 4-(4-fluorobenzyl)-1,4-diazepan-5-one (B1455277) has been achieved by milling the diazepanone precursor with 4-fluorobenzyl chloride and potassium carbonate, resulting in a 78% yield with minimal need for purification. Microwave-assisted synthesis has also been applied to the condensation of the diketene-acetone adduct with linear diamines at 130 °C, yielding 1,4-diazepine derivatives quantitatively in minutes without any solvent. researchgate.net These methods not only reduce waste but also often lead to shorter reaction times and simpler work-up procedures. tandfonline.comresearchgate.netcem.com

Reusable Catalytic Systems

The development of catalysts that can be easily recovered and reused is a cornerstone of sustainable chemical manufacturing. Several catalytic systems used in the synthesis of 1,4-diazepan-5-ones and related structures have demonstrated excellent reusability.

The NaHSO₄·Al₂O₃ heterogeneous catalyst employed in the solvent-free, microwave-assisted synthesis of 2,7-diaryl- tandfonline.com-diazepan-5-ones can be recovered by simple filtration and reused up to four times without a significant loss of activity, making the process more economical and environmentally friendly. tandfonline.comtandfonline.comscilit.com Likewise, the KF/Natrolite Zeolite nanocatalyst can be easily separated from the reaction mixture and reused. researchgate.net For related benzodiazepine structures, catalysts such as silica-alumina (SiO₂–Al₂O₃) and various magnetic nanocatalysts have been shown to be recyclable for multiple runs, often under solvent-free conditions. nih.govchemrevlett.com

Heteropolyacids (HPAs), such as the Keggin-type H₅PMo₁₀V₂O₄₀, have proven to be highly efficient and reusable catalysts for the synthesis of diazepine (B8756704) rings, offering strong Brønsted acidity and high oxidative power. mdpi.com Their efficiency follows the order: H₅PMo₁₀V₂O₄₀ > H₆PMo₉V₃O₄₀ > H₄PMo₁₁VO₄₀ > H₃PMo₁₂O₄₀ > H₃PW₁₂O₄₀. mdpi.com

Biocatalysts, such as the imine reductases (IREDs) used for enantioselective synthesis, are inherently reusable. researchgate.net These enzymes operate in aqueous buffer solutions, eliminating the need for toxic organic solvents and metal catalysts, and can be immobilized for continuous flow processes, further enhancing their green credentials. researchgate.net

The following table highlights green and reusable catalytic systems for the synthesis of 1,4-diazepan-5-one and related scaffolds.

| Catalyst | Reaction Type | Key Green Features | Reusability | Reference(s) |

| NaHSO₄·Al₂O₃ | One-pot synthesis of diaryl- tandfonline.com-diazepan-5-ones | Solvent-free, microwave-assisted | Reusable up to 4 times | tandfonline.com, tandfonline.com, scilit.com |

| KF/Natrolite Zeolite | One-pot synthesis of benzo tandfonline.com-diazepin-5-ones | Solvent-free, nanocatalyst | Reusable | researchgate.net |

| Imine Reductases (IREDs) | Asymmetric reductive amination | Aqueous media, biocatalyst | Inherently reusable | , chemrevlett.com, researchgate.net |

| Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) | Diazepine ring synthesis | Efficient, reusable acid catalyst | Reusable | mdpi.com, |

| Ball-Milling (Mechanochemistry) | N-alkylation | Solvent-free | Not applicable (reagent-based) |

Structural Elucidation and Characterization of 1 Ethyl 1,4 Diazepan 5 One and Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide a powerful toolkit for probing the molecular architecture of 1-Ethyl-1,4-diazepan-5-one. Each technique offers unique insights into the connectivity, functional groups, and dynamic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons and the protons on the diazepanone ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The protons of the diazepanone ring would appear as a series of multiplets in the aliphatic region, with their specific chemical shifts influenced by their proximity to the nitrogen atoms and the carbonyl group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. The carbonyl carbon (C=O) is characteristically found at the low-field end of the spectrum (downfield), typically in the range of 170-180 ppm. The carbons of the ethyl group and the diazepanone ring would appear in the upfield region. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to nitrogen appearing at a lower field than simple alkane carbons.

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Ethyl -CH₃ | ~1.1 | Triplet (t) |

| Ethyl -CH₂- | ~2.5 | Quartet (q) |

| Ring -CH₂- (various) | ~2.6 - 3.5 | Multiplets (m) |

| Ring -NH- | Broad singlet |

Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~175 |

| Ethyl -CH₂- | ~45-50 |

| Ethyl -CH₃ | ~12-15 |

| Ring -CH₂- (adjacent to N) | ~40-60 |

| Ring -CH₂- (adjacent to C=O) | ~35-45 |

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. epa.gov Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between the ethyl group's methylene and methyl protons. It would also help trace the proton-proton connectivities around the diazepanone ring, differentiating the protons at positions C2, C3, C6, and C7.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.netderpharmachemica.com Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, providing definitive C-H bond correlations. This technique is invaluable for assigning the carbons of the diazepanone ring by correlating them with their attached, and often more easily assigned, protons. derpharmachemica.com

The seven-membered diazepanone ring is not planar and can exist in various conformations, such as chair and boat forms, which can interconvert. researchgate.net Dynamic NMR (DNMR) studies, where spectra are recorded at different temperatures, can provide insight into these conformational dynamics. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe separate signals for protons in different environments (e.g., axial and equatorial). As the temperature increases, the rate of interconversion increases, leading to a coalescence of these signals into a time-averaged signal. Analysis of these temperature-dependent spectral changes can be used to determine the energy barriers for ring inversion and other dynamic processes. Studies on related N-substituted 1,4-diazepan-5-ones have utilized DNMR to determine rotational energy barriers around N-CO bonds.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation.

For this compound, the most characteristic absorption in the FT-IR spectrum would be the strong C=O stretching vibration of the amide group, expected in the region of 1650-1680 cm⁻¹. Other key absorptions would include the N-H stretching of the secondary amine, typically appearing as a moderate band around 3300-3500 cm⁻¹, and the C-H stretching vibrations of the ethyl and methylene groups in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region (1000-1350 cm⁻¹).

FT-Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR, the less polar C-C and C-H bonds often show strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O (Amide) | Stretch | 1650 - 1680 |

| C-N | Stretch | 1000 - 1350 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) gives the molecular weight.

The molecular ion of this compound (C₇H₁₄N₂O) would have an m/z of 142. The fragmentation of this molecular ion is expected to proceed through characteristic pathways for amines and ketones. A primary fragmentation would be the loss of the ethyl group (•CH₂CH₃, 29 mass units) via alpha-cleavage adjacent to the nitrogen atom at position 1, leading to a fragment ion at m/z 113. Another common fragmentation for cyclic amines is the cleavage of the ring. Fragmentation adjacent to the carbonyl group is also expected.

UV-Visible Spectroscopy

The electronic absorption characteristics of this compound are primarily dictated by the lactam chromophore within the seven-membered ring. While specific experimental UV-Visible spectral data for this compound is not extensively reported in the reviewed literature, the expected electronic transitions can be inferred from the behavior of similar saturated cyclic amides.

The amide chromophore generally exhibits two characteristic electronic transitions in the ultraviolet region. researchgate.net The first is a weak n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. researchgate.netmdpi.com This transition is typically observed at longer wavelengths, generally around 210-230 nm for unstrained amides. mdpi.com The second is a more intense π → π* transition at shorter wavelengths, usually below 200 nm, corresponding to the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. researchgate.net

In the case of this compound, the absence of conjugation means these transitions are the principal features expected in its UV-Vis spectrum. The position and intensity of these bands can be influenced by the solvent polarity and the specific conformation of the diazepane ring, but significant absorption in the visible region is not anticipated. For related, but more complex, benzodiazepine (B76468) structures like diazepam, which contain extensive conjugation, the absorption maxima are shifted to longer wavelengths, with a characteristic peak observed around 231 nm. nih.govclockss.orgnih.gov However, this is due to the extended chromophoric system and is not directly comparable to the saturated lactam system in this compound.

X-ray Crystallography and Solid-State Structure Analysis

Single-crystal X-ray diffraction provides definitive information on the molecular structure and packing of crystalline solids. Studies on analogues of this compound reveal detailed insights into their solid-state characteristics.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Interactions)

The crystal packing of 1,4-diazepan-5-one (B1224613) derivatives is predominantly governed by a network of intermolecular hydrogen bonds, with contributions from other weaker interactions. A recurrent and significant feature is the formation of dimers through N—H···O hydrogen bonds. mdpi.comnih.govpearson.com

In the crystal structure of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1), molecules form a cyclic pseudo-centrosymmetric R²₂(8) hetero-dimer via N—H···O hydrogen bonds. pearson.com This motif is a common supramolecular synthon in amide-containing structures. researchgate.netijpras.comacs.org The nitroso derivative of DIAZ1 (DIAZ2) also exhibits dimer formation through N—H···O hydrogen bonds, which are further supplemented by C—H···O interactions. mdpi.comnih.govpearson.com

For halogenated analogues, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the crystal structure is stabilized by a combination of intermolecular N—H···O hydrogen bonds, forming R²₂(8) graph-set motifs, and additional C—H···O hydrogen bonds. researchgate.netijpras.comacs.org Furthermore, this particular structure is stabilized by C—Cl···π(ring) interactions, where the chlorine atom interacts with the electron cloud of a phenyl ring. researchgate.netijpras.comacs.org Hirshfeld surface analysis of this compound quantified the contributions to crystal packing, revealing that H···H (45.6%), Cl···H/H···Cl (23.8%), H···C/C···H (12.6%), and H···O/O···H (8.7%) interactions are the most significant. researchgate.net

Interactive Data Table: Intermolecular Interactions in 1,4-Diazepan-5-one Analogues

| Compound | Dominant Interaction Type | Graph-Set Motif | Other Interactions |

|---|---|---|---|

| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) | N—H···O Hydrogen Bond | R²₂(8) | - |

| t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2) | N—H···O Hydrogen Bond | Dimer | C—H···O |

Conformational Features in the Solid State (e.g., Ring Conformations: Chair, Boat, Twist-Boat)

The seven-membered diazepane ring is flexible and can adopt several conformations, with chair and boat forms being the most commonly observed in the solid state for 1,4-diazepan-5-one analogues. mdpi.comnih.gov The specific conformation adopted is highly dependent on the nature and stereochemistry of the substituents on the ring.

For instance, crystallographic analysis of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) revealed that the diazepine (B8756704) ring adopts a chair conformation. mdpi.comnih.gov In contrast, its nitroso derivative, t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2), exists in a boat conformation in the solid state. mdpi.comnih.gov

Similarly, a chair conformation is reported for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, where the bulky 4-chlorophenyl substituents are found in equatorial orientations. researchgate.netijpras.comacs.org The puckering parameters for this compound have been calculated as QT = 0.721 (2) Å, q2 = 0.259 (2) Å, and q3 = 0.673 (2) Å, quantitatively confirming the chair geometry. researchgate.net The orientation of substituents can vary; for example, in some related structures, aryl groups at C2 and C7 have been found in axial positions within a chair conformation. ijpras.com

Interactive Data Table: Solid-State Conformations of 1,4-Diazepan-5-one Analogues

| Compound | Ring Conformation | Substituent Orientation |

|---|---|---|

| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) | Chair | - |

| t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2) | Boat | - |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Chair | 4-chlorophenyl groups are equatorial |

Disorder Phenomena in Crystal Structures

Crystallographic disorder, where a molecule or a part of it occupies more than one position in the crystal lattice, is a known phenomenon in the solid-state structures of 1,4-diazepan-5-one analogues. This can arise from conformational flexibility or the presence of multiple rotamers that co-crystallize.

A clear example is seen in the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, where the chlorophenyl ring at the C7 position is disordered over two positions. researchgate.netijpras.comacs.org The site occupancy factors for the two orientations were refined to 0.480(16) and 0.520(16), indicating an almost equal population of the two conformers in the crystal. researchgate.netijpras.comacs.org

Similarly, in the nitroso derivative t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2), the oxygen atom of the nitroso group is disordered over two positions with refined occupancies of 0.792(7) and 0.208(7). mdpi.comnih.govpearson.com This type of positional disorder is common for flexible or rotating functional groups within a relatively spacious crystal lattice. The presence of disorder is a critical factor in the accurate refinement of crystal structures and provides insight into the dynamic or static nature of the molecule in the solid state.

Interactive Data Table: Disorder in 1,4-Diazepan-5-one Analogue Crystal Structures

| Compound | Disordered Group | Number of Positions | Refined Occupancies |

|---|---|---|---|

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | C7-chlorophenyl ring | 2 | 0.480(16) : 0.520(16) |

Computational and Theoretical Investigations of 1 Ethyl 1,4 Diazepan 5 One Molecular Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and properties of molecular systems. These methods offer profound insights into geometry, reactivity, and other fundamental chemical characteristics.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. cymitquimica.com For derivatives of 1,4-diazepan-5-one (B1224613), DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. google.com These calculations have shown that the seven-membered 1,4-diazepane ring typically adopts a chair conformation. google.com For instance, in a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations confirmed that the chair conformation is the energetically favorable geometry. google.com The theoretical geometric parameters obtained from DFT are generally in good agreement with experimental data from X-ray crystallography, validating the accuracy of the computational approach. google.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a larger gap implies greater stability and lower reactivity.

In studies of 1,4-diazepan-5-one derivatives, the HOMO is often localized on the diazepanone ring and any electron-donating substituents, while the LUMO is typically distributed over the carbonyl group and any electron-withdrawing substituents. google.com For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the electron density in the HOMO is largely found on the diazepanone ring and one of the phenyl rings, whereas the LUMO's electron density is delocalized over the other phenyl ring. google.com The calculated HOMO-LUMO energy gap for this molecule was found to be 5.6815 eV, suggesting a high kinetic stability. google.com

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | -6.4148 | -0.7333 | 5.6815 |

Data sourced from studies on a derivative of 1,4-diazepan-5-one. google.com

Chemical Reactivity Parameters and Electronegativity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). Electronegativity represents the ability of a molecule to attract electrons, while chemical hardness is a measure of resistance to change in electron distribution. google.com

These parameters are calculated as follows:

Ionization Potential (IP) = -EHOMO

Electron Affinity (EA) = -ELUMO

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Chemical Softness (S) = 1 / (2η)

For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, these calculated parameters indicate that the molecule is chemically hard and less polarizable, consistent with its large HOMO-LUMO gap. google.com

| Parameter | Value (eV) |

| Ionization Potential (IP) | 6.4148 |

| Electron Affinity (EA) | 0.7333 |

| Electronegativity (χ) | 3.5740 |

| Chemical Hardness (η) | 2.8407 |

| Chemical Softness (S) | 0.1760 |

Calculated values for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. google.com

Molecular Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. google.com

In the MEP of 1,4-diazepan-5-one derivatives, the region around the carbonyl oxygen atom typically shows a negative potential (often colored red), indicating an electron-rich area that is susceptible to electrophilic attack. google.com Conversely, regions around hydrogen atoms attached to nitrogen often exhibit a positive potential (blue), signifying electron-deficient areas prone to nucleophilic attack. The remainder of the molecule generally displays an intermediate potential (green). google.com

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis helps to identify the stable conformations of a molecule and the energy barriers between them.

Gas-Phase vs. Solution-Phase Conformations

The conformation of a molecule can be influenced by its environment. In the gas phase, a molecule is isolated, and its conformation is determined solely by intramolecular forces. In a solution, intermolecular interactions with solvent molecules can affect the conformational preferences.

Reactivity Profiles and Reaction Mechanisms of 1,4 Diazepan 5 One Frameworks

Nucleophilic and Electrophilic Reactivity of Ring Atoms

The reactivity of the 1,4-diazepan-5-one (B1224613) ring is characterized by the distinct electrophilic and nucleophilic sites inherent to its structure. The carbonyl group (C=O) at the C-5 position is a primary site of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. evitachem.comlibretexts.org Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a hydrogen bond acceptor. libretexts.org

The two nitrogen atoms within the diazepane ring are key nucleophilic centers. The secondary amine at N-4 (in the parent scaffold) and the tertiary amine at N-1 (in 1-Ethyl-1,4-diazepan-5-one) have lone pairs of electrons available for reaction with electrophiles. vulcanchem.com The reactivity of these nitrogen atoms allows for a wide range of functionalization reactions. Under basic conditions, the N-H proton of the secondary amine can be abstracted, rendering the nitrogen even more nucleophilic.

The carbon atoms adjacent to the nitrogen atoms and the carbonyl group also exhibit specific reactivity. The α-carbons to the carbonyl group can be deprotonated under suitable basic conditions to form enolates, which are potent nucleophiles for carbon-carbon bond formation.

Table 1: Key Reactive Sites in the 1,4-Diazepan-5-one Framework

| Atom/Group | Position | Character | Common Reactions |

| Carbonyl Carbon | C-5 | Electrophilic | Nucleophilic Addition, Reduction |

| Carbonyl Oxygen | C-5 | Nucleophilic | Protonation, Coordination to Lewis acids |

| Amine Nitrogen | N-1, N-4 | Nucleophilic | Alkylation, Acylation, Arylation |

| α-Carbon | C-6 | Potentially Nucleophilic (as enolate) | Alkylation, Aldol reactions |

Functionalization and Derivatization Reactions at Nitrogen and Carbon Centers

The nitrogen and carbon centers of the 1,4-diazepan-5-one ring are readily functionalized, allowing for the synthesis of a diverse library of derivatives.

Nitrogen Center Derivatization: The nitrogen atoms are the most common sites for derivatization.

N-Alkylation and N-Arylation: The secondary amine at the N-4 position can be readily alkylated or arylated through nucleophilic substitution reactions with alkyl halides or aryl halides. royalsocietypublishing.org The N-1 position can also be substituted, as seen in the title compound, this compound. Reductive amination is another effective method for introducing substituents at the nitrogen centers. royalsocietypublishing.org

N-Acylation: Acylation of the nitrogen atoms, typically using acyl chlorides or anhydrides, is a common transformation. nih.gov This reaction introduces an acyl group, which can influence the electronic properties and conformational flexibility of the ring. For example, the introduction of an electron-rich p-anisoyl protecting group at a nitrogen atom has been shown to be crucial for achieving high enantioselectivity in certain reactions. nih.gov

Carbon Center Derivatization: Functionalization at the carbon backbone, particularly at the C-6 position alpha to the carbonyl, allows for the introduction of stereocenters.

Asymmetric Allylic Alkylation: A notable example of carbon center functionalization is the palladium-catalyzed decarboxylative asymmetric allylic alkylation. nih.gov This reaction creates gem-disubstituted diazepanones, bearing an all-carbon quaternary stereocenter, in high yield and enantioselectivity. nih.gov The process involves N-acylation, followed by C-acylation with an allyl cyanoformate, and subsequent palladium-catalyzed alkylation with various electrophiles. nih.gov This methodology highlights the potential to build stereochemically complex diazepanes, which are otherwise difficult to synthesize. nih.gov

Table 2: Examples of Functionalization Reactions

| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Product Type |

|---|---|---|---|

| N-Acylation | 4-fluorobenzyl chloride, triethylamine, 0–5°C | N-4 | 4-(4-Fluorobenzyl)-1,4-diazepan-5-one (B1455277) |

| Reductive Amination | 4-fluorobenzaldehyde, NaBH3CN, pH 5–6 | N-4 | 4-(4-Fluorobenzyl)-1,4-diazepan-5-one |

| Asymmetric Allylic Alkylation | Pd catalyst, (S)-(CF3)3-t-BuPHOX ligand, allyl cyanoformate, various electrophiles | C-6 | gem-disubstituted diazepanones nih.gov |

| N-Alkylation | Methyl iodide, sodium hydride | N-4 | 1-Methyl-4-substituted-diazepan-2-one rsc.org |

Ring-Opening and Ring-Closing Transformations

The 1,4-diazepan-5-one framework can undergo both ring-opening and ring-closing reactions, which are fundamental to its synthesis and potential applications as a synthetic intermediate.

Ring-Opening Reactions: The seven-membered ring can be opened under specific conditions.

Hydrolysis: The amide bond within the diazepanone ring is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a linear amino acid derivative. The hydrolysis of related 1,4-benzodiazepinones often yields o-aminobenzophenone derivatives. researchgate.net

Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality, leading to the complete opening of the ring or reduction to a 1,4-diazepane. evitachem.comnih.gov

Nucleophilic Ring-Opening: Certain fused diazepanone systems can undergo ring-opening upon reaction with nucleophiles. For instance, azetidine-fused 1,4-benzodiazepine (B1214927) compounds react with nucleophiles like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenolate (PhSNa) to open the four-membered azetidine (B1206935) ring, yielding diverse 1,4-benzodiazepine derivatives. mdpi.com Treatment with methyl chloroformate can also induce ring-opening to produce 2-chloroethyl-substituted derivatives. mdpi.com

Ring-Closing Transformations: The synthesis of the 1,4-diazepan-5-one core relies on various ring-closing strategies.

Cyclization of Amino Acid Derivatives: One common method involves the cyclization of suitable linear precursors. For example, an azidocarboxylic acid, formed from the ring-opening of an epoxide with sarcosine, can be cyclized using dicyclohexylcarbodiimide (B1669883) (DCC) to provide the 1,4-diazepan-2-one (B1253349) ring system. rsc.org

Beckmann Rearrangement: A highly efficient route to 2,7-diaryl- vulcanchem.comCurrent time information in Bangalore, IN.-diazepan-5-ones involves a one-pot reaction starting from 2,6-diarylpiperidin-4-ones. These precursors are converted to their oximes, which then undergo a rapid Beckmann rearrangement to form the seven-membered diazepanone ring. tandfonline.com

Intramolecular Aza-Wittig Reaction: This method has been employed for the solid-phase synthesis of related 1,4-benzodiazepin-5-one derivatives, where an intramolecular reaction of an aryl azide with a phosphine (B1218219) generates an aza-ylide that cyclizes to form the N-heterocycle. nih.gov

Tandem N-Acyliminium Ion Cyclization: Fused 1,4-diazepanones can be synthesized via an acid-mediated tandem N-acyliminium ion cyclization followed by nucleophilic addition. This strategy allows the construction of the seven-membered ring fused to another ring system.

Mechanistic Studies of 1,4-Diazepan-5-one Formation and Conversion

Understanding the reaction mechanisms involved in the formation and conversion of 1,4-diazepan-5-ones is crucial for optimizing synthetic routes and predicting product outcomes.

Mechanisms of Formation:

Cyclocondensation: The formation of the related diazepam involves the cyclocondensation of 2-amino-5-chlorobenzophenone (B30270) with glycine (B1666218) ethyl ester hydrochloride. nih.govresearchgate.net This type of reaction, involving the condensation of a diamine or amino ketone with a suitable partner, is a fundamental approach to forming the diazepine (B8756704) ring. The mechanism typically proceeds through nucleophilic attack, dehydration, and cyclization. nih.gov

Beckmann Rearrangement Mechanism: In the synthesis of 2,7-diaryl- vulcanchem.comCurrent time information in Bangalore, IN.-diazepan-5-ones, the reaction proceeds via an oxime intermediate. tandfonline.com The oxime, formed from a piperidin-4-one, undergoes an acid-catalyzed rearrangement where the group anti-periplanar to the hydroxyl group migrates to the nitrogen, leading to the expansion of the six-membered ring into the seven-membered lactam (diazepanone) structure.

Reductive Amination Mechanism: The formation of N-substituted diazepanes via reductive amination involves the initial condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal or an iminium ion intermediate. royalsocietypublishing.org This intermediate is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield the alkylated amine product. royalsocietypublishing.org DFT calculations have been used to investigate this pathway, confirming it as the most likely route for the formation of trialkylated diazepane compounds from dialkylated precursors. royalsocietypublishing.org

Mechanisms of Conversion:

Palladium-Catalyzed Asymmetric Allylic Alkylation: The mechanism of this transformation is well-studied in related systems. It begins with the oxidative addition of a palladium(0) complex to the allylic ester substrate, forming a π-allyl palladium(II) intermediate and releasing the carboxylate. Decarboxylation of the carboxylate then occurs. Subsequently, the enolate of the diazepanone attacks the π-allyl ligand in an intermolecular fashion. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center, which dictates the facial selectivity of the nucleophilic attack. nih.gov

Ring-Opening of Fused Azetidines: The ring-opening of azetidine-fused 1,4-benzodiazepines with methyl chloroformate is proposed to proceed via N-methoxycarbonylation, which activates the azetidine ring, followed by nucleophilic attack of the chloride ion, leading to the ring-opened product. mdpi.com

Applications of 1 Ethyl 1,4 Diazepan 5 One As a Chemical Intermediate and Scaffold

Precursor in Complex Organic Synthesis

The 1,4-diazepan-5-one (B1224613) core is a recognized intermediate in the synthesis of pharmacologically active compounds. vulcanchem.comasianpubs.org While direct large-scale syntheses starting from 1-Ethyl-1,4-diazepan-5-one are not extensively documented in mainstream literature, the applications of its parent scaffold are well-established. For instance, derivatives of (R)-7-Methyl-1,4-diazepan-5-one are crucial intermediates in the production of Suvorexant, a dual orexin (B13118510) receptor antagonist used for treating insomnia. vulcanchem.com This highlights the industrial relevance of the diazepan-5-one core in multi-step syntheses of complex drug molecules.

The synthesis of various 1,4-diazepan-5-one derivatives often involves multi-step reactions, including condensation, cyclization, and functional group manipulations. These derivatives serve as key building blocks for further elaboration. vulcanchem.comasianpubs.org

Table 1: Examples of Complex Molecules Derived from the 1,4-Diazepan-5-one Scaffold

| Precursor Scaffold | Key Synthetic Step | Final Complex Molecule/Derivative | Application Area |

|---|---|---|---|

| (R)-7-Methyl-1,4-diazepan-5-one | Amidation and further functionalization | Suvorexant | Insomnia Treatment vulcanchem.com |

| 3-Alkyl-2,7-diphenyl-1,4-diazepan-5-one | N-alkylation with a quinolinone moiety | Aripiprazole Analogues | Potential Antipsychotics asianpubs.org |

| 1,4-Diazepan-5-one | Acylation with substituted acryloyl chlorides | Modulators of Chemokine Receptors | Therapeutic Agents google.com |

Building Blocks for Macrocyclic and Polyheterocyclic Systems

The 1,4-diazepan-5-one structure is an excellent starting point for the construction of macrocycles and fused polyheterocyclic systems. The reactive sites on the diazepanone ring allow for annulation reactions, where additional rings are fused onto the core structure. A general approach has been developed for the synthesis of various fused tetrahydro-1,4-diazepinone derivatives, such as pyrazolo[1,5-a] vulcanchem.combiosynce.comdiazepin-4-ones. dntb.gov.ua This strategy involves the reaction of intermediates with amines, leading to ring-opening and subsequent cyclization to form the fused heterocyclic systems. dntb.gov.ua

Furthermore, the condensation of o-phenylenediamines with various ketones is a common method for synthesizing 1,5-benzodiazepines, a class of compounds with significant biological activities. nih.govnih.gov The versatility of the diazepine (B8756704) core allows it to be incorporated into a variety of polycyclic structures, demonstrating its utility as a foundational building block. dntb.gov.uanih.gov

Role as Conformational Constraints in Peptidomimetics and Biomimetic Structures

In medicinal chemistry, mimicking the structure and function of peptides with smaller, more stable molecules, known as peptidomimetics, is a crucial strategy for drug design. The 1,4-diazepan-5-one scaffold is particularly useful in this regard, as it can be used to create conformationally constrained dipeptide mimics. acs.org

Research has demonstrated the synthesis of a trisubstituted 1,4-diazepin-3-one-based ring system that serves as a novel, conformationally constrained dipeptidomimetic. acs.org These structures can reproduce biologically relevant topologies and can be incorporated into bioactive peptides to enhance their stability and receptor-binding affinity. The synthesis allows for the introduction of various side chains and chiral centers, providing a high degree of molecular diversity. acs.org More recent studies have explored the use of a diazepan-5-one skeleton coupled to amino acids to create constrained dipeptide isosteres. These have been investigated for their potential to inhibit protein-protein interactions, such as those involved in viral entry into host cells.

Design and Synthesis of Novel Molecular Scaffolds with Defined Topologies

The 1,4-diazepine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable for the discovery of new drugs. The semi-rigid, seven-membered ring of this compound allows for the spatial arrangement of substituents in a well-defined manner, which is critical for molecular recognition by biological receptors.

The synthesis of libraries of compounds based on the 1,4-diazepan-5-one scaffold allows for the exploration of a wide chemical space. researchgate.net Multi-component reactions are often employed to generate a diverse range of derivatives in an efficient manner. researchgate.netrug.nl These synthetic strategies enable the systematic modification of the scaffold to optimize its interaction with a specific biological target. The ability to create a variety of derivatives with different electronic and steric properties makes this compound and its analogues powerful tools in the design and synthesis of novel molecular scaffolds for drug discovery. dntb.gov.uaresearchgate.net

常见问题

Basic: What synthetic methodologies are recommended for preparing 1-Ethyl-1,4-diazepan-5-one, and how are reaction conditions optimized?

The synthesis typically involves alkylation of diazepanone precursors. For example, substituting the nitrogen atom in 1,4-diazepan-5-one with ethyl groups under basic conditions (e.g., NaH or K₂CO₃ in DMF) at 60–80°C. Reaction progress can be monitored via TLC or NMR spectroscopy. Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control to minimize side reactions, and stoichiometric excess of ethylating agents (e.g., ethyl iodide) to drive the reaction .

Advanced: How can hydrogen bonding networks in this compound crystals be systematically analyzed using graph set theory?

Graph set analysis (GSA) classifies hydrogen bonds into patterns (e.g., chains, rings) using donor-acceptor distances and angles. For this compound, analyze X-ray crystallographic data to identify N–H···O and C–H···O interactions. Use software like Mercury or CrystalExplorer to generate graph sets (e.g., C(4) chains or R₂²(8) rings). Compare with Etter’s rules to assess stability implications .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXL (for small-molecule refinement) to apply restraints or constraints. Validate with R-factor convergence, difference density maps, and Hirshfeld surface analysis. Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm conformations .

Basic: What purification techniques ensure high enantiomeric purity of this compound?

Chiral resolution via column chromatography (chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) or recrystallization using enantiopure co-solvents. Monitor enantiomeric excess (ee) using chiral HPLC with UV detection or polarimetry .

Advanced: How are Cremer-Pople puckering parameters applied to analyze the 1,4-diazepan-5-one ring conformation?

Calculate puckering coordinates using crystallographic

Define the ring’s mean plane.

Compute perpendicular displacements (zᵢ) of each atom.

Apply Cremer-Pople equations to derive amplitude (q) and phase angles (θ, φ). For seven-membered rings, use a modified approach to classify chair, boat, or twist-boat conformers .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Analyze and spectra for ethyl group splitting (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for N–CH₂).

- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bends (~1550 cm⁻¹).

- MS : Confirm molecular ion peaks (m/z 170–180 for parent ion) and fragmentation patterns .

Advanced: What computational strategies model the solution-phase dynamics of this compound?

- DFT : Optimize geometry at B3LYP/6-31G(d) level to compare with crystallographic data.

- MD Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., water or DMSO) to study ring puckering and hydrogen bond lifetimes. Validate with NOESY correlations .

Basic: How should control experiments validate this compound stability under varying conditions?

- pH Stability : Incubate in buffers (pH 2–12) at 25°C, monitor degradation via HPLC.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.

- Light Sensitivity : Conduct accelerated aging under UV/visible light .

Advanced: What statistical methods analyze variable-temperature crystallographic data for this compound derivatives?

- R-factor Analysis : Track R₁ and wR₂ values across temperatures to detect phase transitions.

- Principal Component Analysis (PCA) : Identify conformational clusters from displacement parameters.

- Bayesian Refinement : Apply probabilistic models to handle disordered regions .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis/purification.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Notes on Methodology and Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。